molecular formula C8H12ClNO B2969133 (R)-4-(1-Aminoethyl)phenol hydrochloride CAS No. 2061996-43-6

(R)-4-(1-Aminoethyl)phenol hydrochloride

Cat. No. B2969133
CAS RN: 2061996-43-6
M. Wt: 173.64
InChI Key: HNDFWZASJWHBCZ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-(1-Aminoethyl)phenol hydrochloride” is a chemical compound with the molecular formula C8H12ClNO . It is used in research and has a molecular weight of 173.64 .


Synthesis Analysis

The synthesis of α-chiral primary amines, such as “®-4-(1-Aminoethyl)phenol hydrochloride”, is a topic of significant interest in the field of chemistry . These compounds are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . Direct catalytic asymmetric synthesis is one of the methods used for the synthesis of α-chiral primary amines . Another method involves the use of engineered transaminase polypeptides, which have the ability to convert certain substrates to (S)-3- (1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .


Molecular Structure Analysis

The molecular structure of “®-4-(1-Aminoethyl)phenol hydrochloride” is represented by the formula C8H12ClNO . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“®-4-(1-Aminoethyl)phenol hydrochloride” is a solid compound with a molecular weight of 173.64 . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chlorogenic Acid (CGA) and Phenolic Compounds

Phenolic acids, including Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects due to their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive properties, and their role as free radicals scavengers and central nervous system stimulators. CGA has been shown to modulate lipid metabolism and glucose in metabolic disorders, suggesting its potential in treating diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).

Aryl Hydrocarbon Receptor (AhR) Activation

Indole and tryptophan metabolism leading to AhR activation is another area of interest. AhR is recognized for its role in xenobiotic metabolism and has expanded functions in immune regulation, organogenesis, and cell cycle regulation. The identification of specific tryptophan metabolites as AhR ligands underscores the physiological functions of this receptor (T. Hubbard et al., 2015).

Antihypertensive Agents

The chemoenzymatic synthesis of (2R,2′S)-β-hydroxyhomometoprolol, a potent antihypertensive agent, highlights the potential of phenolic derivatives in therapeutic applications. This synthesis emphasizes the efficient preparation of the oxirane precursor for antihypertensive drugs (I. Regla et al., 2008).

Tyrosine-derived Polymers

Polymers derived from the amino acid L-tyrosine, such as polycarbonates, polyarylates, and copolymers with poly(ethylene glycol), have been reviewed for their applications in medical devices, drug delivery, and tissue engineering. These materials' biodegradability and compatibility with biological tissues make them valuable for various biomedical applications (S. Bourke & J. Kohn, 2003).

4-Nitrophenol Degradation

The study of a gene cluster from Rhodococcus opacus SAO101 involved in 4-nitrophenol degradation demonstrates the role of phenolic compounds in environmental bioremediation. This research contributes to understanding how bacteria degrade toxic environmental pollutants, which is crucial for developing strategies to mitigate environmental pollution (W. Kitagawa et al., 2004).

Future Directions

The future directions of research involving “®-4-(1-Aminoethyl)phenol hydrochloride” could involve its use in the synthesis of active pharmaceutical ingredients (APIs) from renewable materials such as lignin . This approach could combine a low environmental footprint with high-quality and economical manufacture of pharmaceuticals .

properties

IUPAC Name

4-[(1R)-1-aminoethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFWZASJWHBCZ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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